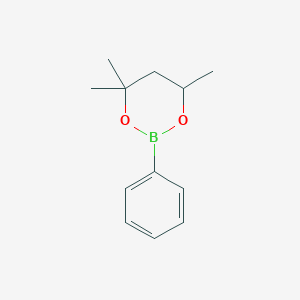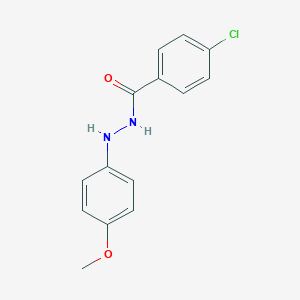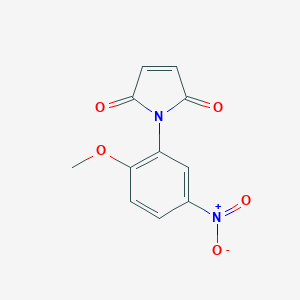
1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is a derivative of 1H-pyrrole-2,5-dione, which is a core structure for various biologically active compounds. The methoxy and nitro substituents on the phenyl ring can significantly influence the chemical and physical properties of the molecule, as well as its biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives involves the condensation of 2-hydroxyfuro[3,4-b]pyrazine-5,7-dione with Bromomethane and subsequent reaction with aniline derivatives . Although the exact synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is not detailed, similar synthetic routes could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of a related compound, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, has been analyzed, revealing a dihedral angle of 75.60° between the methoxybenzene and 1H-pyrrole-2,5-dione rings . This suggests that the nitro group in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione would likely introduce additional steric hindrance and could affect the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of 1H-pyrrole-2,5-dione derivatives is influenced by the substituents on the aromatic rings. For example, the presence of methoxycarbonyl groups on 1H-pyrrole-2,3-diones allows for reactions with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones, leading to complex spiro compounds . The nitro group in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione could participate in various chemical reactions, such as reduction to an amino group or act as an electron-withdrawing group, affecting the reactivity of the pyrrole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives can be deduced from their molecular structure. The weak aromatic π–π stacking observed in the crystal structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione indicates potential for intermolecular interactions that could influence the compound's solubility and crystallinity . The presence of a nitro group in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is likely to increase the compound's acidity and could also impact its solubility and stability.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid media. Their inhibition efficiency increases with concentration, suggesting potential applications in industrial corrosion protection processes. Studies have shown that these compounds act as mixed-type inhibitors, adhering to steel surfaces primarily through chemisorption, as supported by thermodynamic data and X-ray photoelectron spectroscopy (XPS) analysis. Density Functional Theory (DFT) calculations help elucidate the relationship between molecular structure and inhibition efficiency, providing insights for designing more effective corrosion inhibitors (Zarrouk et al., 2015).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, the chemical reactivity of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione has been leveraged to create a diverse array of compounds. For example, reductions and condensation reactions involving this compound have led to new syntheses of pyrrolo[1,2-b]cinnolin-10-one ring systems, showcasing its versatility as a building block in heterocyclic chemistry. Such compounds have potential applications in drug development, highlighting the compound's significance in medicinal chemistry (Kimbaris & Varvounis, 2000).
Electronic and Photonic Materials
The compound's derivatives have found applications in the development of electronic and photonic materials, such as in the synthesis of n-type conjugated polyelectrolytes for use in polymer solar cells. These materials enhance electron transport and improve the power conversion efficiency of solar devices, demonstrating the potential of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione derivatives in renewable energy technologies (Hu et al., 2015).
Green Chemistry and Catalysis
The compound has also played a role in green chemistry, serving as a precursor in catalyst-free and solvent-free synthesis methods. This approach aligns with the principles of sustainable chemistry by minimizing hazardous solvents and energy consumption in the synthesis of new organic compounds, thus offering an eco-friendly alternative for chemical manufacturing (Niknam & Mojikhalifeh, 2014).
Fluorescence and Chemosensing
Research into the fluorescence properties of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione derivatives has unveiled their potential as fluorescent chemosensors. Such compounds can selectively detect metal ions, offering a promising avenue for the development of new diagnostic tools and environmental sensors. This application underscores the versatility of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione derivatives in analytical chemistry and sensor technology (Subhasri & Anbuselvan, 2014).
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-9-3-2-7(13(16)17)6-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBMFYAHQPZGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354730 |
Source


|
| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
17392-67-5 |
Source


|
| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

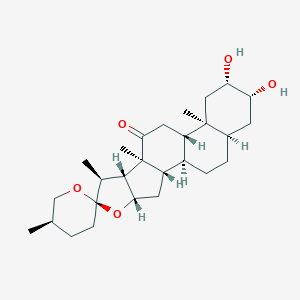
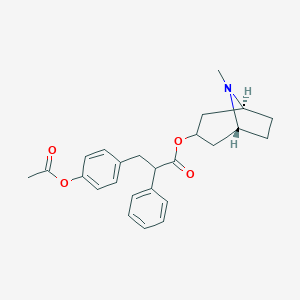
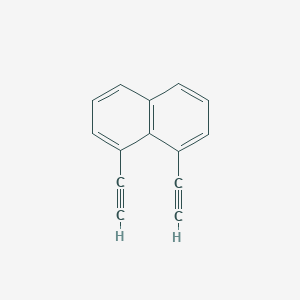
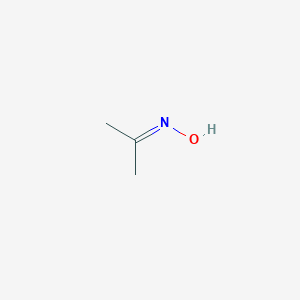
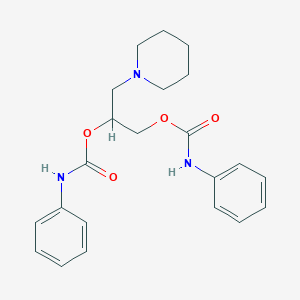
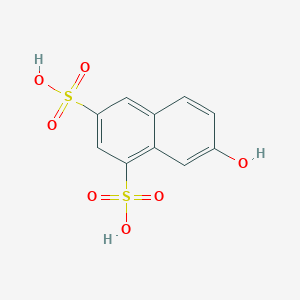
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
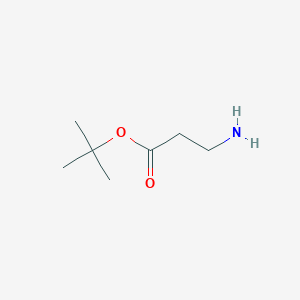
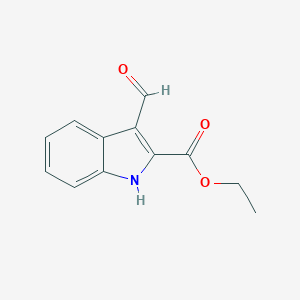
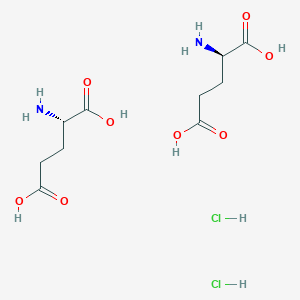
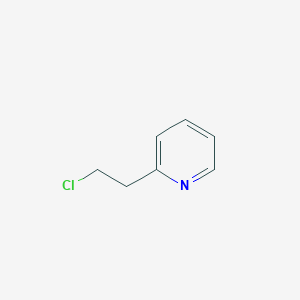
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
